molecular formula C7H8INO2 B1392890 2-Iodo-3,5-dimethoxypyridine CAS No. 1299607-79-6

2-Iodo-3,5-dimethoxypyridine

Cat. No. B1392890
CAS RN: 1299607-79-6
M. Wt: 265.05 g/mol
InChI Key: HBBYKQXHHLOOCA-UHFFFAOYSA-N
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Description

2-Iodo-3,5-dimethoxypyridine is a chemical compound with the empirical formula C7H8INO2 and a molecular weight of 265.05 . It is commonly used in research.


Molecular Structure Analysis

The molecular structure of 2-Iodo-3,5-dimethoxypyridine consists of a pyridine ring substituted with iodine and two methoxy groups . The SMILES string representation is COc1cnc(I)c(OC)c1 .


Physical And Chemical Properties Analysis

2-Iodo-3,5-dimethoxypyridine is a solid compound . Its hazard classifications include Acute Tox. 4 Oral and Eye Irrit. 2 .

Scientific Research Applications

Organic Synthesis

2-Iodo-3,5-dimethoxypyridine is a valuable reagent in organic synthesis, particularly in the construction of complex molecules. Its iodine moiety acts as a versatile functional group that can undergo various transformations, such as Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds . This compound is also utilized in halogen exchange reactions, where the iodine is replaced by other halogens or pseudohalides, expanding the diversity of synthetic pathways available to chemists .

Medicinal Chemistry

In medicinal chemistry, 2-Iodo-3,5-dimethoxypyridine serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure is often found in molecules with biological activity, and it can be further modified to enhance its pharmacological properties. The compound’s ability to participate in cross-coupling reactions makes it a cornerstone for constructing heterocyclic compounds that are frequently found in drug molecules .

Materials Science

The role of 2-Iodo-3,5-dimethoxypyridine in materials science is linked to its reactivity, which allows for the modification of material surfaces. It can be used to introduce functional groups onto polymers or nanoparticles, which can then interact with other substances or promote specific surface properties like hydrophobicity or conductivity .

Agricultural Research

In the field of agricultural research, 2-Iodo-3,5-dimethoxypyridine may be used in the synthesis of agrochemicals. Its reactivity with various organic compounds can lead to the development of new pesticides or herbicides with improved efficacy and reduced environmental impact .

Environmental Studies

Environmental studies can benefit from the use of 2-Iodo-3,5-dimethoxypyridine in the analysis of soil and water samples. It can act as a derivatization agent for certain environmental contaminants, aiding in their detection and quantification through techniques like gas chromatography-mass spectrometry (GC-MS) .

Biochemistry

In biochemistry, 2-Iodo-3,5-dimethoxypyridine can be employed in the study of enzyme mechanisms. It can serve as a substrate or inhibitor in enzymatic reactions, helping to elucidate the active sites and reaction pathways of various enzymes .

Safety and Hazards

The compound is classified under GHS07 for safety, indicating that it may cause harm if swallowed or if it comes into contact with the eyes . It is also classified as a combustible solid .

properties

IUPAC Name

2-iodo-3,5-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBYKQXHHLOOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303906
Record name Pyridine, 2-iodo-3,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3,5-dimethoxypyridine

CAS RN

1299607-79-6
Record name Pyridine, 2-iodo-3,5-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-iodo-3,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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